Chromic acetylacetonate
Overview
Description
Preparation Methods
Chromic acetylacetonate is typically synthesized through the reaction of chromium(III) oxide with acetylacetone. The reaction proceeds as follows: [ \text{Cr}_2\text{O}_3 + 6 \text{Hacac} \rightarrow 2 \text{Cr(acac)}_3 + 3 \text{H}_2\text{O} ] where Hacac represents acetylacetone . The compound can also be purified by dissolving it in hot benzene and then slowly adding petroleum ether, followed by cooling and filtration .
Chemical Reactions Analysis
Chromic acetylacetonate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with electrophiles at the 3-positions of the chelate rings, forming bromo-, nitro-, and formyl-substituted derivatives.
Redox Reactions: The compound exhibits redox activity, which is utilized in hydrogenation catalysis.
Common reagents used in these reactions include electrophiles like bromine, nitric acid, and formylating agents. The major products formed are substituted derivatives of this compound.
Scientific Research Applications
Chromic acetylacetonate has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in hydrogenation reactions.
NMR Spectroscopy: Due to its paramagnetic properties, it is used as a relaxation agent in NMR spectroscopy.
Materials Science: The compound is employed in the fabrication of carbon nanostructures through chemical vapor deposition and laser evaporation techniques.
Supercritical Fluids: It is studied for its diffusion behavior in supercritical CO₂, which aids in materials processing.
Mechanism of Action
The mechanism of action of chromic acetylacetonate involves its ability to form stable chelate rings with metals. The ligand field-activated redox activity of the compound is crucial in its catalytic functions, particularly in hydrogenation reactions . The compound’s paramagnetic nature also plays a significant role in its applications in NMR spectroscopy .
Comparison with Similar Compounds
Chromic acetylacetonate can be compared with other metal acetylacetonates such as:
- Aluminum Acetylacetonate
- Manganese Acetylacetonate
- Iron Acetylacetonate
- Cobalt Acetylacetonate
These compounds share similar coordination structures but differ in their specific applications and properties. For instance, aluminum acetylacetonate is used in polymerization processes, while manganese acetylacetonate is known for its oxidative properties . This compound is unique due to its paramagnetic properties and its specific use in NMR spectroscopy and hydrogenation catalysis .
Properties
IUPAC Name |
chromium(3+);(Z)-4-oxopent-2-en-2-olate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Cr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWORPXLMBPOPPU-LNTINUHCSA-K | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cr+3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Cr+3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21CrO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051863 | |
Record name | Chromic acetylacetonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Purple or red-violet solid; [Hawley] Insoluble in water; [MSDSonline] | |
Record name | Chromium(III) acetylacetonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2499 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
21679-31-2 | |
Record name | Chromium, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chromic acetylacetonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chromium(III) 4-oxopent-2-ene-2-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.463 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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